An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichlorophenyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(3,5-Dichlorophenyl)piperazine is a notable member of the arylpiperazine class, a scaffold of significant interest in medicinal chemistry. Arylpiperazines are integral to the structure of numerous centrally acting agents, owing to the piperazine ring's ability to confer desirable pharmacokinetic properties such as improved solubility and oral bioavailability. The specific substitution pattern on the phenyl ring, in this case, the 3,5-dichloro substitution, critically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 1-(3,5-Dichlorophenyl)piperazine, offering field-proven insights and detailed experimental methodologies to support its application in drug discovery and development. Dichlorophenylpiperazines, as a class, are recognized as potent inhibitors of the enzyme DHCR7, which is involved in the final step of cholesterol biosynthesis, highlighting their potential pharmacological relevance[1].
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its structural identity. The following section details the key identifiers for 1-(3,5-Dichlorophenyl)piperazine.
Structural Representation
Caption: 2D Structure of 1-(3,5-Dichlorophenyl)piperazine
Key Identifiers
| Property | Value | Source |
| CAS Number | 55827-50-4 | [2] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 231.12 g/mol | [2] |
| InChI | 1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
| SMILES | Clc1cc(Cl)cc(c1)N2CCNCC2 |
Physicochemical Properties
The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
1-(3,5-Dichlorophenyl)piperazine is typically a solid at room temperature.
Melting and Boiling Points
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Boiling Point: A predicted boiling point of 138 °C has been reported[2][3]. It is important to note that this is a predicted value and experimental verification is recommended.
pKa (Acid Dissociation Constant)
The pKa value is critical for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor interactions. For 1-(3,5-Dichlorophenyl)piperazine, the piperazine ring contains two nitrogen atoms that can be protonated.
A predicted pKa value for 1-(3,5-Dichlorophenyl)piperazine is approximately 8.74[3]. This value likely corresponds to the protonation of the secondary amine in the piperazine ring. The electron-withdrawing nature of the dichlorophenyl group is expected to decrease the basicity of the anilinic nitrogen, making it significantly less likely to be protonated under physiological conditions.
The causality behind choosing UV-Vis spectrophotometry for pKa determination lies in its sensitivity to changes in the electronic structure of the molecule upon protonation. The chromophore, in this case, the dichlorophenyl ring system, will exhibit a shift in its absorption spectrum as the adjacent piperazine nitrogen's electronic state is altered by protonation.
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Preparation of Stock Solution: Prepare a concentrated stock solution of 1-(3,5-Dichlorophenyl)piperazine in a suitable organic solvent (e.g., methanol or DMSO).
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis. Ensure the organic solvent concentration is low to avoid affecting the pH.
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UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
LogP (Octanol-Water Partition Coefficient)
The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
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Sample Preparation: Prepare a stock solution of 1-(3,5-Dichlorophenyl)piperazine in either the aqueous or n-octanol phase.
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Partitioning: Combine known volumes of the n-octanol and aqueous phases in a flask and add the stock solution.
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Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate the LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Solubility
The solubility of a compound in both aqueous and organic media is crucial for its formulation and delivery. While specific quantitative solubility data for 1-(3,5-Dichlorophenyl)piperazine is not widely published, general solubility characteristics can be inferred from its structure and data on related compounds. For instance, the hydrochloride salt of the related 1-(2,3-Dichlorophenyl)piperazine is soluble in water, DMSO, and methanol[4]. It is reasonable to expect that 1-(3,5-Dichlorophenyl)piperazine would exhibit solubility in common organic solvents.
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Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, acetonitrile).
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Sample Preparation: Add an excess amount of 1-(3,5-Dichlorophenyl)piperazine to a known volume of each solvent in separate vials.
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Equilibration: Agitate the vials at a constant temperature for an extended period to ensure saturation.
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Sample Filtration: Filter the saturated solutions to remove any undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperazine ring. The aromatic protons would likely appear as multiplets in the downfield region (around 7.0-7.5 ppm). The piperazine protons would appear as two distinct multiplets in the upfield region (around 3.0-3.5 ppm), corresponding to the protons adjacent to the two different nitrogen atoms. The proton on the secondary amine will be an exchangeable proton.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. The two carbons of the dichlorophenyl ring bearing the chlorine atoms would be downfield shifted. The piperazine carbons would appear in the aliphatic region (around 40-55 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3,5-Dichlorophenyl)piperazine is expected to show characteristic absorption bands for:
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N-H stretch: A band in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.
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C-H stretch (aromatic): Bands above 3000 cm⁻¹.
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C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-N stretch: Bands in the region of 1000-1350 cm⁻¹.
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C-Cl stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, 1-(3,5-Dichlorophenyl)piperazine would be expected to show a molecular ion peak (M⁺) at m/z 230, with a characteristic isotopic pattern for two chlorine atoms. Common fragmentation pathways for arylpiperazines involve cleavage of the piperazine ring.
Caption: A simplified potential fragmentation pathway for arylpiperazines.
Synthesis
Arylpiperazines are commonly synthesized via nucleophilic substitution of an activated aryl halide with piperazine or by the reaction of an aniline with a bis(2-haloethyl)amine derivative.
General Synthesis Workflow
Caption: General workflow for the synthesis of 1-(3,5-Dichlorophenyl)piperazine.
A plausible synthesis involves the reaction of 3,5-dichloroaniline with a bis(2-haloethyl)amine derivative in the presence of a base.
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Reaction Setup: In a round-bottom flask, combine 3,5-dichloroaniline and a suitable solvent (e.g., a high-boiling point solvent like xylene or N-methyl-2-pyrrolidone).
-
Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride and a base (e.g., sodium carbonate or triethylamine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(3,5-Dichlorophenyl)piperazine.
Pharmacological Context and Significance
The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system. The dichlorophenyl substitution pattern can significantly influence the pharmacological profile. For instance, different isomers of dichlorophenylpiperazine serve as precursors or are metabolites of antipsychotic drugs like aripiprazole[5][6]. While the specific biological activity of the 3,5-dichloro isomer is not extensively detailed in the provided search results, its structural similarity to other pharmacologically active arylpiperazines suggests its potential as a building block for the synthesis of novel CNS-active compounds. The presence of the chlorine atoms can enhance binding affinity to target proteins through halogen bonding and increase the metabolic stability of the compound.
Conclusion
1-(3,5-Dichlorophenyl)piperazine is a compound of significant interest for researchers in drug discovery and development. Its physicochemical properties, largely dictated by the dichlorophenyl and piperazine moieties, position it as a valuable synthetic intermediate for creating novel therapeutic agents. This guide has provided a detailed overview of its key physicochemical characteristics and outlined robust experimental protocols for their determination. A thorough understanding and experimental validation of these properties are crucial for the successful application of this compound in the synthesis and development of new medicines.
References
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